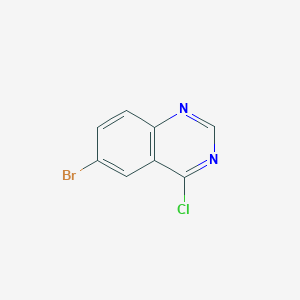

![molecular formula C21H28N2OS B1286218 2-氨基-6-叔戊基-N-邻甲苯基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 667436-31-9](/img/structure/B1286218.png)

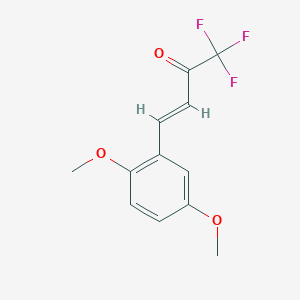

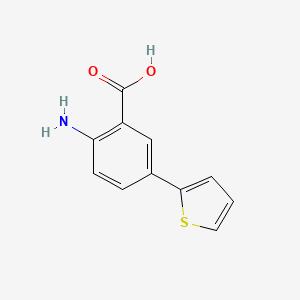

2-氨基-6-叔戊基-N-邻甲苯基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 2-aminothiophene derivatives typically involves the Gewald synthesis, a multi-component reaction that allows for the construction of the thiophene core . For instance, alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates can be prepared through a reaction between cyclohexanones, alkyl cyanoacetates, and sulfur, followed by dehydrogenation to yield the corresponding 2-aminobenzo[b]thiophene-3-carboxylates . Additionally, these compounds can be further reacted with various organic reagents to produce a wide array of heterocyclic derivatives with potential anti-arrhythmic properties .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS spectral data . These techniques provide detailed information about the molecular framework and the substitution pattern on the thiophene ring. The presence of the amino group and the carboxamide functionality is crucial for the biological activity of these molecules.

Chemical Reactions Analysis

The 2-aminothiophene derivatives undergo various chemical reactions to yield biologically active heterocyclic compounds. For example, the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with iminobutyronitrile leads to the formation of an imino product, which can be further used to synthesize fused heterocyclic derivatives with antimicrobial activity . Other reactions include the fusion with ethylcyanoacetate or maleic anhydride, acylation, and condensation with acid anhydrides or aroylisothiocyanate derivatives to produce a variety of thienooxazinone, N-thienylmalimide, thiourea, and thiopyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The introduction of different substituents on the thiophene ring can significantly alter the lipophilicity, solubility, and overall reactivity of the molecules. These properties are essential for the pharmacokinetic profile of the compounds and their potential as drug candidates. The papers provided do not detail the specific physical and chemical properties of 2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, but they do report on the synthesis and biological activities of structurally related compounds .

科学研究应用

化学合成和生物学相关性

苯并氮杂唑及其衍生物,包括与 2-氨基-6-叔戊基-N-邻甲苯基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 相似的化合物,由于其多样的生物活性,在药物化学中发挥着重要作用。这些化合物已用于临床应用,合成化学家不断开发新的程序来获得这些化合物,因为它们具有作为治疗剂的潜力。胍基,类似于 2-氨基-6-叔戊基-N-邻甲苯基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 的结构,当与苯并氮杂唑环键合时,可以改变这些杂环的生物活性。Rosales-Hernández 等人的综述(2022 年)涵盖了 2-胍基苯并氮杂唑作为潜在治疗剂的化学方面,并总结了对其药理活性的当前知识,例如细胞毒性和抑制细胞增殖(Rosales-Hernández 等,2022)。

咪唑衍生物的抗肿瘤活性

咪唑衍生物,与 2-氨基-6-叔戊基-N-邻甲苯基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 在结构上相似,已被研究其抗肿瘤活性。Iradyan 等人的综述(2009 年)讨论了各种咪唑衍生物,例如咪唑的双(2-氯乙基)氨基衍生物和 4(5)-氨基咪唑-5(4)-甲酰胺。这些化合物已在临床前测试阶段显示出希望,并有可能合成具有不同生物学特性的化合物(Iradyan 等,2009)。

在中枢神经系统 (CNS) 药物合成中的作用

具有与 2-氨基-6-叔戊基-N-邻甲苯基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 相似的官能化学基团的化合物可以作为具有 CNS 活性的化合物的合成先导分子。Saganuwan(2017 年)的一篇文献综述发现,含有氮、硫和氧的杂环形成了一类重要的有机化合物,具有潜在的 CNS 作用。该综述强调,存在于各种化合物中的这些官能团可能具有从抑郁到欣快和惊厥的各种作用(Saganuwan,2017)。

药理学研究和应用

化合物 2-氨基-6-叔戊基-N-邻甲苯基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺,由于其结构复杂性,可能参与类似于自旋标记氨基酸 TOAC 的研究。此类研究的重点是使用各种物理技术(如 EPR 光谱、X 射线晶体学和 NMR)分析肽骨架动力学和二级结构。这些研究的应用跨越肽-蛋白质和肽-核酸相互作用,可能为药物设计和药理学应用提供有价值的见解(Schreier 等,2012)。

安全和危害

属性

IUPAC Name |

2-amino-6-(2-methylbutan-2-yl)-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2OS/c1-5-21(3,4)14-10-11-15-17(12-14)25-19(22)18(15)20(24)23-16-9-7-6-8-13(16)2/h6-9,14H,5,10-12,22H2,1-4H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTPJLCBRDZHIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B1286148.png)